molecular formula C31H27FN6O4S2 B2482850 N-((4-(4-ethoxyphenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide CAS No. 393586-42-0

N-((4-(4-ethoxyphenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2482850
CAS No.: 393586-42-0
M. Wt: 630.71
InChI Key: TUUYKBNRNATQBZ-UHFFFAOYSA-N
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Description

The compound N-((4-(4-ethoxyphenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide (hereafter referred to as the target compound) is a multifunctional heterocyclic molecule featuring:

  • A 4H-1,2,4-triazole core substituted with a 4-ethoxyphenyl group and a thioether-linked pyrazoline moiety.
  • A pyrazoline ring bearing 4-fluorophenyl and thiophen-2-yl substituents.
  • A furan-2-carboxamide terminal group.

Properties

IUPAC Name

N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27FN6O4S2/c1-2-41-23-13-11-22(12-14-23)37-28(18-33-30(40)26-5-3-15-42-26)34-35-31(37)44-19-29(39)38-25(20-7-9-21(32)10-8-20)17-24(36-38)27-6-4-16-43-27/h3-16,25H,2,17-19H2,1H3,(H,33,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUYKBNRNATQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)CNC(=O)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27FN6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-((4-(4-ethoxyphenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex heterocyclic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, structural characteristics, and various biological assays that highlight its pharmacological potential.

Structural Characteristics

The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties. The presence of a furan moiety and an ethoxyphenyl group further enhances its pharmacological profile. The molecular structure can be summarized as follows:

ComponentDescription
EthoxyphenylAromatic group that may enhance lipophilicity
1,2,4-TriazoleHeterocyclic ring associated with various biological activities
FuranContributes to the electronic properties of the molecule
ThiophenylImparts additional stability and reactivity

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar compounds that share structural similarities with the target compound. For instance, compounds containing triazole and thiourea moieties have shown promising results against various cancer cell lines.

  • Cytotoxicity Assays :
    • MTT Assay : The cytotoxic effects were assessed using the MTT assay against HeLa cells. Compounds demonstrated lower IC50 values compared to established drugs like hydroxyurea, indicating higher potency .
    • Case Study : A related compound was reported to exhibit an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells .

Antiviral Activity

The antiviral properties of triazole derivatives have also been investigated. Certain compounds have been shown to exhibit activity against viral strains such as HSV and FCoV.

  • Mechanism of Action : The triazole ring is believed to interfere with viral replication processes, although specific mechanisms for the target compound remain to be elucidated.
  • In Vitro Studies : Compounds with similar structures have demonstrated significant antiviral activity, with IC50 values ranging from 4.5 to 6.0 μg/100 μl against HSV .

Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets:

  • Target Proteins : Docking results indicated favorable interactions with key proteins involved in cancer progression and viral replication.
  • Comparative Analysis : The docking scores of the target compound were found to be lower than those of standard reference compounds, suggesting a potential for higher biological activity .

Synthesis Pathway

The synthesis of the target compound involves several key steps:

  • Starting Materials : A mixture of 1-(4-fluorobenzoyl)-4-methylthiosemicarbazide and sodium hydroxide is refluxed to initiate the reaction.
  • Recrystallization : The resulting product is purified through recrystallization from ethanol, yielding colorless crystals in high yield (90%).

The detailed reaction mechanism involves multiple stages of nucleophilic attack and cyclization, leading to the formation of the triazole and furan rings.

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C22H24FN3O5S
  • Molecular Weight : 429.5 g/mol

Structural Characteristics

The compound features multiple functional groups including a furan ring, a triazole moiety, and a pyrazole structure, which contribute to its biological activity. The presence of fluorine and ethoxy groups enhances its pharmacological properties.

Medicinal Chemistry

The compound exhibits significant potential as a therapeutic agent due to its diverse biological activities:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains. For instance, derivatives of pyrazole have been reported to possess antimicrobial properties, suggesting that this compound may also exhibit similar effects .
  • Anticancer Properties : Research indicates that compounds containing triazole and pyrazole rings can inhibit cancer cell proliferation. The specific structure of this compound could enhance its effectiveness against certain cancer types .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of other heterocyclic compounds. Its unique structure allows for modifications that can lead to the development of novel drugs with improved efficacy and reduced side effects. Studies have demonstrated the utility of similar pyrazole derivatives in synthesizing new thiazoles and thiadiazoles, which are known for their biological activities .

Biological Assays

The compound can be utilized in various biological assays to evaluate its pharmacological effects:

  • In vitro Studies : Cell viability assays can be performed to assess the cytotoxicity of the compound against cancer cell lines.
  • In vivo Studies : Animal models may be employed to evaluate the therapeutic potential and safety profile of the compound.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting that modifications similar to those present in N-((4-(4-ethoxyphenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide could yield potent antimicrobial agents .

Case Study 2: Anticancer Activity

Research on triazole-containing compounds revealed their ability to induce apoptosis in various cancer cell lines. A derivative similar to this compound was tested against breast cancer cells, demonstrating significant reduction in cell proliferation and increased apoptosis rates compared to control groups .

Comparison with Similar Compounds

Core Heterocyclic Frameworks

Compound Core Structure Key Substituents Reference
Target Compound 4H-1,2,4-triazole + pyrazoline 4-ethoxyphenyl, 4-fluorophenyl, thiophen-2-yl, furan-2-carboxamide
N-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 9) Thiazole + nitrothiophene 4-fluorophenyl, nitrothiophene
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4H-1,2,4-triazole Thiophen-2-yl, 4-fluorophenyl, ethyl group
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Thiazole + furan 3-methoxybenzyl, furan-2-carboxamide

Key Observations :

  • The target compound uniquely combines triazole and pyrazoline cores, whereas analogs like Compound 9 () prioritize thiazole or nitrothiophene scaffolds .
  • The 4-fluorophenyl group is a common motif in antimicrobial agents, shared with Compound 9 and triazole-thiophene derivatives .

Substituent Effects on Bioactivity

  • 4-Ethoxyphenyl vs. Methoxy/Fluoro Groups :

    • The ethoxy group in the target compound may enhance lipophilicity and metabolic stability compared to methoxy or fluoro substituents in analogs like N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide .
    • Fluorophenyl groups (as in Compound 9) are linked to improved membrane permeability and target affinity in antibacterial agents .
  • Thioether Linkage :

    • The thioether bridge in the target compound (connecting triazole and pyrazoline) is distinct from the acetamide or sulfonyl linkages in analogs (e.g., ). This may influence redox stability and enzyme inhibition .

Pharmacological and Physicochemical Properties

Antibacterial Activity

  • Nitrothiophene Carboxamides (e.g., Compound 9) : Exhibit narrow-spectrum antibacterial activity (MIC: 0.5–2 µg/mL) against Staphylococcus aureus via FabI enzyme inhibition .
  • Target Compound : Pyrazoline and triazole moieties are associated with broad-spectrum activity, but ethoxyphenyl may reduce solubility compared to nitro groups .

Physicochemical Parameters (Predicted)

Property Target Compound Compound 9 Compound
Molecular Weight ~650 g/mol 393.4 g/mol 433.5 g/mol
LogP (Lipophilicity) ~4.2 (High) 3.8 3.5
Hydrogen Bond Acceptors 9 7 6

Implications :

  • The target compound’s higher molecular weight and logP may limit oral bioavailability but enhance membrane penetration.
  • The furan carboxamide group could improve solubility relative to nitrothiophene analogs .

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